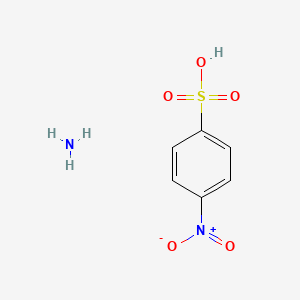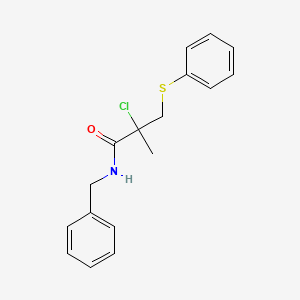
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis may involve the following steps:
Formation of the Benzyl Intermediate: Benzyl chloride reacts with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Chloro Group: The intermediate undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions using thiophenol.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
相似化合物的比较
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
N-Benzyl-2-chloro-2-methylpropanamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
N-Benzyl-2-methyl-3-(phenylsulfanyl)propanamide: Lacks the chloro group, affecting its substitution reactions.
N-Benzyl-2-chloro-3-(phenylsulfanyl)propanamide: Lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
83375-60-4 |
|---|---|
分子式 |
C17H18ClNOS |
分子量 |
319.8 g/mol |
IUPAC 名称 |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(18,13-21-15-10-6-3-7-11-15)16(20)19-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,20) |
InChI 键 |
MLKRLNPOIVBVFS-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC1=CC=CC=C1)(C(=O)NCC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



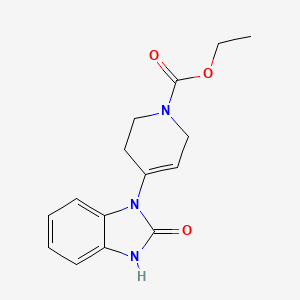
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)


![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)

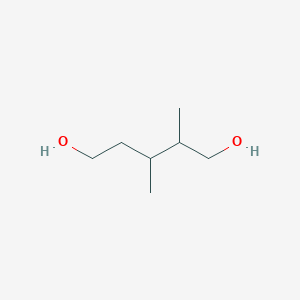
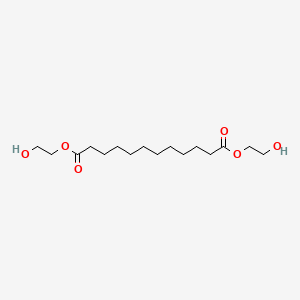
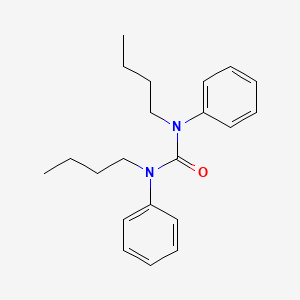
![Chloro{[(dichloromethyl)stannyl]methyl}dimethylstannane](/img/structure/B14420056.png)
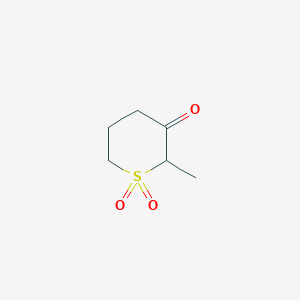
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
